3,7-Dimethyl-5-oxo-octyl-CoA

Anaerobic Microbiology Monoterpene Metabolism Pathway Elucidation

This specialized branched-chain acyl-CoA is the essential intermediate for investigating the Seubert pathway of anaerobic monoterpene catabolism. Sourced from the mentha-1,3-dione ligation, its unique 5-oxo group and C3/C7 methyl branching are critical for accurate enzymatic recognition. Using generic analogs like 2,6-dimethylheptanoyl-CoA is scientifically invalid for studies targeting menthol degradation. Use this standard to validate downstream thiolase activity and perform targeted metabolomics for bioremediation or biotechnological enzyme engineering.

Molecular Formula C31H52N7O18P3S
Molecular Weight 935.8 g/mol
Cat. No. B15551226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-5-oxo-octyl-CoA
Molecular FormulaC31H52N7O18P3S
Molecular Weight935.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H52N7O18P3S/c1-17(2)10-19(39)11-18(3)12-22(41)60-9-8-33-21(40)6-7-34-29(44)26(43)31(4,5)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)38-16-37-23-27(32)35-15-36-28(23)38/h15-18,20,24-26,30,42-43H,6-14H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t18-,20?,24?,25?,26?,30?/m0/s1
InChIKeyJGJPPQAWQPVLII-RKLXLMICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-5-oxo-octyl-CoA for Anaerobic Monoterpene Degradation Research


3,7-Dimethyl-5-oxo-octyl-CoA is a specialized branched-chain acyl-coenzyme A (acyl-CoA) derivative, formally generated through the CoA ligation of mentha-1,3-dione [1]. It is a key intermediate uniquely positioned within the proposed anaerobic bacterial degradation pathway of monoterpenes, particularly menthol, as detailed in the seminal review by Hylemon and Harder [2]. This compound serves as a critical biochemical probe for investigating Seubert's pathway and the catabolism of cyclic terpenoids, offering a distinct molecular signature (MW: 935.78 g/mol) for metabolic flux studies that is absent from linear or less specialized acyl-CoA analogs [3].

Procurement Caution: 3,7-Dimethyl-5-oxo-octyl-CoA Cannot Be Replaced by Common Branched-Chain Acyl-CoA Analogs


Generic substitution with other branched-chain acyl-CoAs, such as 2,6-dimethylheptanoyl-CoA, is scientifically invalid for studies targeting anaerobic menthol degradation [1]. The core differentiation lies in the 5-oxo functional group and specific methyl branching pattern (C3, C7) of this compound, which are essential for its role as the thiolytic cleavage substrate in Seubert's pathway, a metabolic route distinct from the β-oxidation of simpler branched fatty acids [2]. Furthermore, the biosynthetic origin from mentha-1,3-dione defines a unique metabolic entry point, and its degradation yields specific products like 3,7-dimethyl-6-oxo-octanoate that are not replicated by analogs lacking the precise oxo-alkyl chain architecture [3]. Using a non-specific branched-chain acyl-CoA will therefore fail to recapitulate the correct pathway intermediate flux and enzymatic recognition events, leading to non-interpretable or misleading experimental results.

Quantitative Differentiation Guide for 3,7-Dimethyl-5-oxo-octyl-CoA in Anaerobic Pathway Research


Pathway-Defining Role in Anaerobic Menthol Degradation (versus General Branched-Chain Fatty Acyl-CoAs)

3,7-Dimethyl-5-oxo-octyl-CoA is a specifically proposed intermediate in the anaerobic degradation of menthol, a pathway distinct from general branched-chain fatty acid β-oxidation [1]. In contrast, a related branched-chain acyl-CoA like 2,6-dimethylheptanoyl-CoA is a substrate for long-chain acyl-CoA dehydrogenase (LCAD) involved in pristanic acid metabolism, representing a different metabolic context [2]. The unique structural derivation from mentha-1,3-dione by a dedicated CoA ligase (EC 6.2.1.-) establishes its role as a pathway-specific probe that cannot be functionally replaced by other in-class acyl-CoAs [3].

Anaerobic Microbiology Monoterpene Metabolism Pathway Elucidation

Chemical Structural Distinction via Defined Molecular Formula and Mass

The compound is defined by a unique molecular formula (C31H52N7O18P3S) and exact mass (935.78 g/mol) [1]. This distinguishes it from simpler branched-chain acyl-CoA analogs, such as 2,6-dimethylheptanoyl-CoA (C30H48N7O17P3S, approximate MW ~ 890 g/mol) [2]. The difference of approximately 45 mass units and the distinct elemental composition (CH2O2) are attributable to the 5-oxo functional group and an additional carbon in the alkyl backbone of the target compound. This significant mass and formula disparity enables unambiguous identification and quantification in complex biological matrices using high-resolution mass spectrometry (HRMS), preventing misannotation with other isobaric or closely related acyl-CoA species.

Analytical Chemistry Metabolomics Quality Control

Unique Biocatalytic Ligation from Mentha-1,3-dione

The formation of 3,7-Dimethyl-5-oxo-octyl-CoA is catalyzed by mentha-1,3-dione-CoA ligase (EC 6.2.1.-), a reaction described as ATP + CoASH + Mentha-1,3-dione = AMP/ADP + PPi/Pi + 3,7-Dimethyl-5-oxo-octyl-CoA [1]. This enzymatic step is a committed entry point into the anaerobic monoterpene degradation pathway. While the specific enzyme activity is noted as obsolete in some ontologies due to a lack of direct experimental evidence for this exact reaction [2], the proposed pathway is well-cited and based on analogies to cyclohexanol degradation [3]. This contrasts with other branched-chain acyl-CoAs, which are typically formed by broad-specificity acyl-CoA synthetases acting on free fatty acids. The dependence on a pathway-specific CoA ligase underscores its unique metabolic context.

Enzymology Biocatalysis CoA Ligase

Defined Downstream Degradation into Specific C10 Products

The catabolic fate of 3,7-Dimethyl-5-oxo-octyl-CoA is proposed to proceed via Seubert's pathway, involving a specific sequence of β-oxidation-like steps that ultimately yield 3,7-dimethyl-6-oxo-octanoate and potentially acetyl-CoA and propionyl-CoA [1]. The pathway in the EAWAG-BBD database depicts its conversion to carbon dioxide as the final product [2]. This contrasts with simpler branched-chain acyl-CoAs like 2,6-dimethylheptanoyl-CoA, which are substrates for LCAD and undergo a more conventional β-oxidation sequence to produce propionyl-CoA and acetyl-CoA [3]. The unique thiolytic cleavage of the C8-C9 bond in the target compound, as part of a ring-cleavage surrogate step, is a hallmark of cyclic terpenoid catabolism and is not observed with standard branched-chain fatty acyl-CoAs.

Metabolic Fate Catabolic Pathway Biodegradation

Primary Application Scenarios for 3,7-Dimethyl-5-oxo-octyl-CoA in Research and Industrial Microbiology


Mapping and Validating Anaerobic Monoterpene Catabolic Pathways in Novel Bacterial Isolates

Researchers isolating anaerobic bacteria capable of growth on menthol or other monoterpenes can use 3,7-Dimethyl-5-oxo-octyl-CoA as a reference standard and potential substrate to validate the proposed Seubert's pathway [1]. Its use in enzyme assays with cell-free extracts can confirm the presence of downstream thiolase activity, providing definitive evidence for the complete catabolic route.

Metabolomics and Fluxomics for Biodegradation Studies

In environmental microbiology or bioremediation studies tracking the anaerobic fate of cyclic terpenoids, this compound serves as a key, pathway-specific intermediate for targeted metabolomics [2]. Its unique mass (935.78 g/mol) [3] allows for precise quantification using high-resolution mass spectrometry, enabling researchers to measure metabolic flux through this specific branch of carbon cycling in anoxic environments.

In Vitro Reconstitution of Seubert's Pathway for Biochemical Characterization

To characterize the individual enzymes involved in the ring-cleavage mimicry of Seubert's pathway, this compound is an essential substrate. Biochemists can use it to assay the activity of recombinant enzymes predicted to catalyze its β-oxidation and thiolytic cleavage, as outlined in the Hylemon and Harder review [1].

Development of Novel Biocatalytic Processes for Terpenoid Valorization

Industrial biotechnologists exploring the conversion of low-value monoterpene waste streams into valuable chemicals (e.g., specific branched-chain keto acids or CoA esters) can employ 3,7-Dimethyl-5-oxo-octyl-CoA to probe and engineer the enzymes of the anaerobic menthol degradation pathway [1]. Understanding its enzymatic conversion can inform synthetic biology strategies to redirect carbon flux toward target products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dimethyl-5-oxo-octyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.